2-(羟甲基)吡咯烷-3,4-二醇

描述

Synthesis Analysis

The asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives has been achieved through divergent routes starting from trans-4-hydroxy-L-proline. The regio- and stereoselective introduction of amino and hydroxyl groups were accomplished using strategies like tethered aminohydroxylation or epoxide-opening reactions. These derivatives have shown moderate inhibitory activities against beta-galactosidase, indicating their potential as glycosidase inhibitors (Curtis et al., 2007).

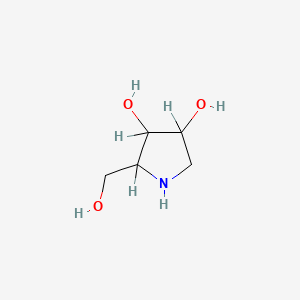

Molecular Structure Analysis

The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine, was determined through X-ray diffraction analysis. This study provided insights into the compound's stereochemistry and intermolecular hydrogen bonding, contributing to the understanding of the molecular structure and interactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives (Fu et al., 2006).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various synthetic routes, including the efficient synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines. These methodologies rely on intramolecular reactions such as inverse electron demand Diels-Alder reactions starting from triazines. The versatility in the chemical reactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives opens up numerous possibilities for their functionalization and application in different chemical contexts (Hajbi et al., 2010).

科学研究应用

糖苷酶抑制:已合成2-(羟甲基)吡咯烷-3,4-二醇衍生物,并发现其对糖苷酶具有有效抑制作用,特定化合物显示对α-甘露糖苷酶(Popowycz et al., 2004)的良好和选择性抑制。

抗癌活性:新型吡咯烷-3,4-二醇衍生物在体外显示出抗癌活性,特别是在胰腺癌细胞系中。这些化合物对杰克豆中的α-甘露糖苷酶(Steimer et al., 2014)表现出特异但适中的抑制活性。

磁性和光学性质:发现了一类新的非核兰丹簇,利用2-(羟甲基)吡咯烷进行合成,显示出磁性和光学性质。Dy(III)成员显示出单分子磁性行为,而Eu(III)类似物展示出强烈的红色光致发光(Alexandropoulos et al., 2011)。

酶抑制剂和抗结核病性质:通过化学酶法合成2-(羟甲基)吡咯烷-3,4-二醇的2-氨甲基衍生物,得到了具有不同抑制剖面的新型化合物,对糖苷酶、二糖酶和结核分枝杆菌(Concia et al., 2013)具有抑制作用。

抑制人类肿瘤细胞:经特定衍生化后,功能化的吡咯烷-3,4-二醇衍生物显示出抑制人类胶质母细胞瘤和黑色素瘤细胞生长的潜力,相对于正常细胞,对肿瘤细胞具有选择性(Fiaux et al., 2005)。

α-糖苷酶抑制:已完成1,4-二去氧-1,4-亚氨基-l-阿拉伯糖醇的全合成方法,这是一种有效的α-糖苷酶抑制剂,突出了其作为糖苷酶抑制剂的潜在应用(da Silva et al., 2017)。

安全和危害

While specific safety and hazard information for 2-(Hydroxymethyl)pyrrolidine-3,4-diol is not available, it’s worth noting that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs3.

未来方向

The future directions for the study and application of 2-(Hydroxymethyl)pyrrolidine-3,4-diol are not explicitly mentioned in the available literature. However, pyrrolidine alkaloids have been recognized for their promising biological effects and are considered potential sources of pharmacologically active lead compounds3.

属性

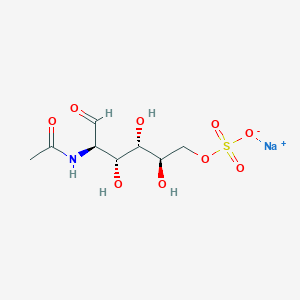

IUPAC Name |

2-(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBIHBLFRADNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)pyrrolidine-3,4-diol | |

CAS RN |

105990-41-8 | |

| Record name | 1,4-Dideoxy-1,4-imino-D-ribitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)